molecular formula C20H26N2O4S B296213 N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide

N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide

Numéro de catalogue B296213
Poids moléculaire: 390.5 g/mol
Clé InChI: HSIIBNNRXMEABS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. It is a selective antagonist of the angiotensin II type 2 receptor (AT2R), which plays a role in pain signaling pathways.

Mécanisme D'action

N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide works by blocking the activity of the AT2R, which is involved in pain signaling pathways. By blocking this receptor, N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide reduces the transmission of pain signals from the nerves to the brain, resulting in a reduction in pain.
Biochemical and Physiological Effects
N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide has been shown to have a good safety profile in clinical trials, with no serious adverse events reported. It has also been shown to have a low potential for drug interactions, making it a promising candidate for use in combination with other pain medications.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide has several advantages for use in laboratory experiments, including its selectivity for the AT2R and its ability to reduce pain without affecting other physiological processes. However, its high cost and limited availability may limit its use in certain research settings.

Orientations Futures

There are several potential future directions for research on N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide, including:
1. Investigating its potential as a treatment for other types of chronic pain, such as fibromyalgia and chronic back pain.
2. Exploring the use of N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide in combination with other pain medications to enhance its effectiveness.
3. Investigating the mechanism of action of N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide in more detail to better understand its effects on pain signaling pathways.
4. Developing new formulations of N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide to improve its bioavailability and reduce its cost.
5. Conducting long-term safety studies to better understand the potential risks and benefits of using N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide as a chronic pain treatment.
In conclusion, N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide is a promising candidate for the treatment of chronic pain, with several scientific studies demonstrating its effectiveness in reducing pain in patients with post-herpetic neuralgia and diabetic neuropathy. However, further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential use in combination with other pain medications.

Méthodes De Synthèse

The synthesis of N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide involves several steps, including the reaction of 2-ethyl-6-methylphenol with chloroacetyl chloride to form 2-ethyl-6-methylphenylacetyl chloride. This intermediate is then reacted with N-methylsulfonamide and 4-methoxy-3-methylphenylboronic acid to form the final product, N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide.

Applications De Recherche Scientifique

N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide has been the subject of several scientific studies investigating its potential as a treatment for chronic pain. One study found that N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide was effective in reducing pain in patients with post-herpetic neuralgia, a type of nerve pain that can occur after shingles. Another study found that N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide reduced pain in patients with diabetic neuropathy, a type of nerve damage that can occur in people with diabetes.

Propriétés

Formule moléculaire

C20H26N2O4S

Poids moléculaire

390.5 g/mol

Nom IUPAC

N-(2-ethyl-6-methylphenyl)-2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C20H26N2O4S/c1-6-16-9-7-8-14(2)20(16)21-19(23)13-22(4)27(24,25)17-10-11-18(26-5)15(3)12-17/h7-12H,6,13H2,1-5H3,(H,21,23)

Clé InChI

HSIIBNNRXMEABS-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OC)C)C

SMILES canonique

CCC1=CC=CC(=C1NC(=O)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OC)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.